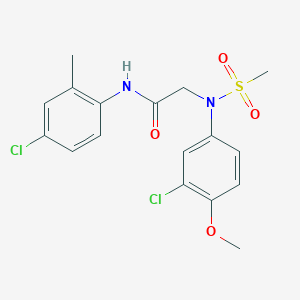
4,5-di-4-biphenylyl-2-(3,4-dimethoxyphenyl)-1H-imidazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4,5-di-4-biphenylyl-2-(3,4-dimethoxyphenyl)-1H-imidazole, also known as GSK690693, is a synthetic small-molecule inhibitor that targets the protein kinase B (PKB) pathway. PKB, also known as Akt, is a serine/threonine kinase that plays a critical role in regulating cell survival, growth, and metabolism. GSK690693 has been extensively studied for its potential therapeutic applications in cancer and other diseases.
作用机制
4,5-di-4-biphenylyl-2-(3,4-dimethoxyphenyl)-1H-imidazole exerts its pharmacological effects by inhibiting the PKB pathway. PKB is a downstream effector of the phosphatidylinositol 3-kinase (PI3K) pathway, which plays a critical role in regulating cell survival, growth, and metabolism. PKB is activated by phosphorylation at two critical sites, Thr308 and Ser473, by upstream kinases. This compound inhibits PKB activity by binding to the ATP-binding site of PKB and preventing its phosphorylation. This results in the inhibition of downstream signaling pathways that regulate cell proliferation, survival, and metabolism.
Biochemical and Physiological Effects
This compound has been shown to have a broad spectrum of biochemical and physiological effects. In cancer cells, this compound inhibits cell proliferation, induces apoptosis, and sensitizes cells to chemotherapy and radiation therapy. In addition, this compound has been shown to inhibit angiogenesis, which is critical for tumor growth and metastasis. In non-cancer cells, this compound has been shown to regulate glucose metabolism, reduce inflammation, and protect against oxidative stress.
实验室实验的优点和局限性
4,5-di-4-biphenylyl-2-(3,4-dimethoxyphenyl)-1H-imidazole has several advantages for lab experiments. It has a high degree of selectivity for PKB and does not significantly inhibit other kinases. This allows for the specific targeting of the PKB pathway without affecting other signaling pathways. In addition, this compound has good pharmacokinetic properties, including good oral bioavailability and a long half-life. However, there are also some limitations to using this compound in lab experiments. This compound has low solubility in water and requires the use of organic solvents for in vitro studies. In addition, this compound has poor stability in aqueous solutions and requires careful handling to maintain its activity.
未来方向
There are several future directions for the study of 4,5-di-4-biphenylyl-2-(3,4-dimethoxyphenyl)-1H-imidazole. One area of interest is the development of combination therapies that target multiple signaling pathways in cancer cells. This compound has been shown to sensitize cancer cells to chemotherapy and radiation therapy, and combining this compound with other agents may enhance its therapeutic efficacy. Another area of interest is the development of more potent and selective PKB inhibitors. This compound has good selectivity for PKB, but its potency could be improved to enhance its therapeutic efficacy. Finally, the use of this compound in clinical trials for cancer and other diseases is an important future direction for the study of this compound. Clinical trials will provide important information on the safety and efficacy of this compound in humans and may lead to its approval for clinical use.
合成方法
The synthesis of 4,5-di-4-biphenylyl-2-(3,4-dimethoxyphenyl)-1H-imidazole involves several steps, including the condensation of 4-biphenylboronic acid with 3,4-dimethoxybenzaldehyde, followed by the reaction with 1H-imidazole-4-carboxaldehyde in the presence of a palladium catalyst. The final product is obtained through purification by column chromatography. The purity of this compound is typically greater than 95% as determined by high-performance liquid chromatography (HPLC).
科学研究应用
4,5-di-4-biphenylyl-2-(3,4-dimethoxyphenyl)-1H-imidazole has been extensively studied for its potential therapeutic applications in cancer and other diseases. In preclinical studies, this compound has been shown to inhibit the growth of various cancer cell lines, including breast, prostate, and lung cancer. This compound has also been shown to sensitize cancer cells to chemotherapy and radiation therapy. In addition to cancer, this compound has been investigated for its potential in treating other diseases, such as diabetes, neurological disorders, and inflammatory diseases.
属性
IUPAC Name |
2-(3,4-dimethoxyphenyl)-4,5-bis(4-phenylphenyl)-1H-imidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H28N2O2/c1-38-31-22-21-30(23-32(31)39-2)35-36-33(28-17-13-26(14-18-28)24-9-5-3-6-10-24)34(37-35)29-19-15-27(16-20-29)25-11-7-4-8-12-25/h3-23H,1-2H3,(H,36,37) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVSBZCCNCZVYMT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NC(=C(N2)C3=CC=C(C=C3)C4=CC=CC=C4)C5=CC=C(C=C5)C6=CC=CC=C6)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H28N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
508.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-{4-[(cyclohexylcarbonyl)amino]-3-methylphenyl}-2-furamide](/img/structure/B5018158.png)

![2-[benzyl(7-nitro-2,1,3-benzoxadiazol-4-yl)amino]ethanol](/img/structure/B5018169.png)

![2-{[3-(methylthio)-1,2,4-thiadiazol-5-yl]thio}-N-(4-phenyl-1,3-thiazol-2-yl)acetamide](/img/structure/B5018183.png)
![5-{[2-(methylthio)phenoxy]methyl}-N-{2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]ethyl}-3-isoxazolecarboxamide](/img/structure/B5018188.png)
![4-[(5-bromo-2-thienyl)methyl]-2,6-dimethylmorpholine](/img/structure/B5018193.png)
![5-{[5-(2-chlorophenyl)-2-furyl]methylene}-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5018199.png)

![N-cyclohexyl-2-[(3-methoxyphenoxy)methyl]-N-methyl-1,3-oxazole-4-carboxamide](/img/structure/B5018220.png)

![1-{[1-(1-naphthylmethyl)-1H-1,2,3-triazol-4-yl]carbonyl}-4-(1-pyrrolidinyl)piperidine](/img/structure/B5018247.png)
![5-{5-chloro-2-[(2,4-dichlorobenzyl)oxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5018248.png)
![N-[2,2,2-trichloro-1-(2-nitrophenoxy)ethyl]octanamide](/img/structure/B5018256.png)